ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.14707541 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a piperidine ring and a pyridazinone derivative. The structural complexity suggests multiple points for interaction with biological targets, which may contribute to its pharmacological effects.
Molecular Formula
- C : 18
- H : 22
- N : 4
- O : 2
- S : 1
Molecular Weight
Approximately 354.45 g/mol.
Antitumor Activity
Research indicates that derivatives of pyridazinones exhibit significant antitumor properties. In particular, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies on pyridazinone derivatives have demonstrated their ability to target specific oncogenic pathways, leading to apoptosis in cancer cells .
Case Study: Pyridazinone Derivatives
In a study involving pyridazinone derivatives, it was found that modifications at the N-position of the piperidine ring enhanced antitumor activity. The introduction of electron-withdrawing groups increased potency against cancer cell lines such as HeLa and KARPAS-422 .
Anticonvulsant Activity
Thiazole-based compounds have been reported to exhibit anticonvulsant effects. For example, thiazole derivatives showed effective results in picrotoxin-induced seizure models, with some compounds achieving median effective doses (ED50) significantly lower than standard treatments .
Comparative Analysis of Thiazole Compounds
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Compound A | 18.4 | 170.2 | 9.2 |
Ethyl Compound (similar structure) | 24.38 | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Piperidine Ring : Substituents on the piperidine nitrogen affect the lipophilicity and overall bioavailability.
- Thiazole Moiety : The presence of electron-withdrawing groups enhances the interaction with biological targets, improving efficacy.
- Pyridazinone Core : Modifications at this core influence the compound's ability to induce apoptosis in tumor cells.
Potential Targets
- EZH2 : A known oncogenic target that is inhibited by certain piperidine derivatives.
- GABA Receptors : Targeted by thiazole derivatives for anticonvulsant effects.
Properties
IUPAC Name |
ethyl 2-[2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-27-16(25)10-13-11-28-18(19-13)20-17(26)12-6-8-23(9-7-12)14-4-5-15(24)22(2)21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPGFIMYHMMHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.